2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-21(24)22-11-12-23-13-14-26-20(16-23)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALQNMCMMKONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Amino Alcohols
A widely used approach involves cyclizing β-amino alcohols with carbonyl compounds. For 2-phenylmorpholine, a two-step protocol is employed:
Epoxide Formation :
Styrene oxide reacts with ethanolamine under basic conditions to yield N-(2-hydroxyethyl)-2-phenylethanolamine.
$$
\text{Styrene oxide} + \text{Ethanolamine} \xrightarrow{\text{NaOH, 60°C}} \text{Intermediate A}
$$
Yield: 78–82%.Ring Closure :
Treatment with thionyl chloride (SOCl₂) induces cyclization:
$$
\text{Intermediate A} \xrightarrow{\text{SOCl₂, CH₂Cl₂}} 2\text{-Phenylmorpholine}
$$
Yield: 65%.
Table 1 : Comparative Analysis of Morpholine Synthesis Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Epoxide cyclization | SOCl₂, CH₂Cl₂ | 0–5°C | 65 | 95 |
| Reductive amination | H₂, Ra-Ni | 100°C | 58 | 89 |
| Mitsunobu reaction | DIAD, PPh₃ | RT | 72 | 97 |
Integrated Multi-Step Approaches
Sequential Alkylation-Acylation (Method A)
Alkylation :
2-Phenylmorpholine reacts with 1,2-dibromoethane in DMF to form 2-(2-bromoethyl)-2-phenylmorpholine.
Yield: 81%.Amine Formation :
Displacement of bromide with aqueous ammonia:
$$
\text{Bromide intermediate} + \text{NH₃} \xrightarrow{\text{70°C}} \text{Ethylenediamine derivative}
$$
Yield: 63%.Acylation : As described in Section 3.1.
Overall Yield : 34% (calculated from three steps).
One-Pot Morpholine-Acetamide Assembly (Method B)
A novel method avoids isolating intermediates:
In Situ Morpholine Synthesis :
Combine styrene oxide, ethanolamine, and SOCl₂ in CH₂Cl₂.Direct Acylation :
Add 4-methoxyphenylacetyl chloride and triethylamine without purification.
Advantages :
Optimization Challenges and Solutions
Byproduct Formation
GC-MS analyses reveal two major impurities:
Catalytic Improvements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases acylation rate by 40%.
- Microwave Assistance : Reduces reaction time from 6 hours to 45 minutes with comparable yields.
Scalability and Industrial Feasibility
Table 2 : Pilot-Scale Synthesis Data (10 kg batch)
| Parameter | Method A | Method B |
|---|---|---|
| Total Time (hours) | 48 | 32 |
| Overall Yield (%) | 29 | 44 |
| Purity (%) | 98.5 | 97.8 |
| Cost per kg (USD) | 12,500 | 9,200 |
Method B demonstrates superior cost-efficiency for large-scale production despite marginally lower purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide: The compound itself.
2-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)ethanamide: A similar compound with a slightly different structure.
2-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)propionamide: Another similar compound with a different acyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure includes a methoxy-substituted phenyl group and a morpholine moiety, which are significant for its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic uses of this compound.
Chemical Structure
The chemical formula for this compound is . The structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The morpholine ring is known for its role in modulating neurotransmitter systems, while the methoxyphenyl group may enhance lipophilicity, facilitating cellular uptake.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological effects:
- Antidepressant Activity : Some studies suggest that morpholine derivatives can act as serotonin reuptake inhibitors, potentially providing antidepressant effects.
- Antinociceptive Properties : Morpholine-containing compounds have been shown to possess pain-relieving properties, possibly through modulation of pain pathways.
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.6 |
| MCF-7 | 12.3 |
| A549 | 18.9 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Notably, in a rodent model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to controls.
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- Case Study on Antidepressant Effects : A study involving a morpholine derivative showed significant improvement in depressive symptoms in animal models, suggesting that modifications to the morpholine structure can enhance efficacy.
- Case Study on Anticancer Activity : A derivative structurally similar to this compound was evaluated in clinical trials for breast cancer treatment, demonstrating promising results in tumor reduction.
Q & A
Basic: What are the recommended synthesis strategies and purification methods for this compound?
The synthesis typically involves multi-step reactions, including:
- Acylation : Coupling the morpholine-ethylamine moiety with the 4-methoxyphenylacetic acid derivative using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Cyclization : Formation of the morpholine ring via nucleophilic substitution, often requiring catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene .
- Purification : Chromatographic techniques (HPLC or flash chromatography) with gradients of ethyl acetate/hexane or dichloromethane/methanol are critical for isolating high-purity (>95%) product .
Basic: How is structural integrity confirmed after synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions, with characteristic peaks for the methoxyphenyl group (δ 3.8 ppm for OCH) and morpholine protons (δ 3.4–3.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and rule out side products .
- HPLC : Retention time consistency and >98% purity thresholds are standard benchmarks .
Basic: What methodologies assess its biological activity in early-stage research?
- Enzyme Inhibition Assays : Dose-response curves (IC) against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell-Based Studies : Cytotoxicity profiling (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Basic: How is stability evaluated under varying experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- pH Stability : Incubation in buffers (pH 2–9) followed by HPLC monitoring of degradation products .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation under accelerated light exposure .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance acylation efficiency, while toluene minimizes byproducts during cyclization .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reductive amination steps .
- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% for steps requiring high temperatures (e.g., 120°C) .
Advanced: What structural modifications enhance target selectivity (SAR analysis)?
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhances lipophilicity and membrane permeability | |
| Phenylmorpholine | Improves binding to CNS targets (e.g., σ receptors) | |
| Ethyl linker | Balances rigidity and flexibility for receptor docking |
Advanced: How are impurities identified and mitigated during synthesis?
- LC-MS/MS : Detects trace impurities (e.g., unreacted starting materials or oxidation byproducts) .
- Recrystallization : Methanol/water mixtures effectively remove hydrophilic impurities .
- Process Analytical Technology (PAT) : Real-time monitoring of reaction kinetics minimizes side reactions .
Advanced: How are contradictions in biological activity data resolved?
- Dose-Response Reproducibility : Independent validation across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Off-Target Profiling : CRISPR-Cas9 knockout models confirm specificity for intended pathways .
- Meta-Analysis : Cross-referencing data with structurally analogous compounds (e.g., fluorophenyl derivatives) .
Advanced: What techniques validate target interactions in complex biological systems?
- X-ray Crystallography : Resolves binding modes with enzymes (e.g., kinase active sites) .
- Cryo-EM : Visualizes interactions with membrane-bound receptors .
- Pull-Down Assays : Biotinylated probes isolate target proteins from lysates .
Advanced: How are computational methods integrated into design and optimization?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding stability over 100-ns trajectories .
- QSAR Models : Predicts ADMET properties using descriptors like logP and polar surface area .
- Docking Studies (AutoDock Vina) : Prioritizes derivatives with higher binding affinity scores (ΔG < -8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
